Home > Products > Screening Compounds P36300 > tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate
tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate - 899899-70-8

tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate

Catalog Number: EVT-8139798
CAS Number: 899899-70-8
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is categorized under the broader class of organic compounds known as carbamates, which are esters of carbamic acid. It has gained attention for its potential biological activities and applications in drug design. The specific chemical formula for tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate is C₁₁H₁₄F₂N₂O₂, with a molecular weight of approximately 244.24 g/mol. Its CAS number is 899899-70-8, indicating its unique identity in chemical databases .

Synthesis Analysis

The synthesis of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate typically involves several key steps:

  1. Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(difluoromethyl)pyridine. This intermediate can be synthesized through halogenation reactions followed by substitution reactions to introduce the difluoromethyl group.
  2. Carbamate Formation: The pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine. This step leads to the formation of the tert-butyl carbamate group attached to the pyridine ring .
  3. Industrial Production Methods: In industrial settings, continuous flow reactors may be employed to scale up production, ensuring consistent quality and yield while minimizing by-products.

Technical Parameters

  • Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity.
  • Reagents: Common reagents include tert-butyl chloroformate and bases like triethylamine for the carbamate formation step.
Molecular Structure Analysis

The molecular structure of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate can be described as follows:

  • Molecular Formula: C₁₁H₁₄F₂N₂O₂
  • Molecular Weight: 244.24 g/mol
  • IUPAC Name: tert-butyl N-[5-(difluoromethyl)pyridin-3-yl]carbamate
  • Structural Features:
    • The presence of a pyridine ring contributes to its aromatic character.
    • The difluoromethyl group enhances its lipophilicity and potential biological activity.

Structural Representation

The canonical SMILES representation is CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)F, which illustrates the arrangement of atoms within the molecule .

Chemical Reactions Analysis

tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate can participate in various chemical reactions:

  1. Oxidation Reactions: The difluoromethyl group can undergo oxidation, leading to carboxylic acid derivatives.
  2. Reduction Reactions: Under specific conditions, this compound can be reduced to yield different derivatives with potentially varied biological activities.
  3. Substitution Reactions: The compound can also participate in nucleophilic substitution reactions, utilizing halogens or alkylating agents .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are frequently used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride may be employed for reduction processes.
Mechanism of Action

The mechanism of action for tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate involves its interaction with biological targets:

  • The difluoromethyl group enhances binding affinity to specific enzymes or receptors.
  • The carbamate moiety can form covalent bonds with active site residues on target proteins, leading to either inhibition or activation depending on the context .

Relevant Data

Research indicates that modifications to the carbamate structure can significantly affect its biological activity, making it a valuable candidate for further investigation in drug design .

Physical and Chemical Properties Analysis

Key physical and chemical properties of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate include:

PropertyValue
CAS Number899899-70-8
Molecular FormulaC₁₁H₁₄F₂N₂O₂
Molecular Weight244.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

These properties are crucial for understanding its behavior in various environments and applications .

Applications

tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate has several notable applications:

  1. Medicinal Chemistry: It serves as a candidate for drug development targeting specific enzymes or receptors involved in various diseases.
  2. Biological Research: The compound is studied for its interactions with biological macromolecules, aiding in understanding enzyme mechanisms and protein-ligand interactions.
  3. Industrial Applications: It is utilized in developing agrochemicals and other specialty chemicals due to its unique properties .
Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis of Pyridylcarbamate Core Architecture

The retrosynthetic deconstruction of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate reveals three logical disconnection pathways, each highlighting distinct strategic approaches to assembling this heterocyclic carbamate system. The primary retrosynthetic cleavage targets the carbamate linkage, revealing tert-butyloxycarbonyl (Boc) anhydride and 5-(difluoromethyl)pyridin-3-amine as immediate precursors. This approach capitalizes on the nucleophilic character of the aromatic amine, which readily attacks the electrophilic carbonyl of di-tert-butyl dicarbonate [(Boc)₂O] to form the carbamate bond. Alternative disconnection at the pyridine C-N bond suggests construction of the heterocyclic ring system from acyclic precursors bearing the pre-installed difluoromethyl group, though this method suffers from regioselectivity challenges during ring closure. A third pathway involves late-stage introduction of the difluoromethyl moiety onto a pre-formed pyridinecarbamate scaffold, though electrophilic difluoromethylation agents may exhibit competing reactivity with the carbamate oxygen. The Boc-carbamate group serves as a critical protecting strategy that masks the amine functionality during synthetic manipulations while providing crystallinity benefits for purification – a property confirmed by the crystalline nature of related analogs like tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate (CAS# 1187055-61-3) [5].

Table 1: Retrosynthetic Pathways for tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate

Disconnection SiteSynthons GeneratedStrategic AdvantagesKey Challenges
Carbamate C-O bond(Boc)₂O + 5-(difluoromethyl)pyridin-3-amineHigh yielding final step; Commercial Boc reagentsAmine precursor accessibility
Pyridine C-N bondDifluoromethyl-containing precursor + amine componentFlexibility in CF₂H introductionRegioselective cyclization
Difluoromethyl-pyridine bondElectrophilic CF₂H reagent + tert-butyl N-(5-substituted-3-pyridyl)carbamateLate-stage functionalizationCompeting O-alkylation; Regioselectivity

The optimal retrosynthesis prioritizes the first approach due to the commercial availability of Boc-protecting reagents and the stability of the carbamate linkage under diverse reaction conditions. This pathway necessitates efficient synthesis of 5-(difluoromethyl)pyridin-3-amine, which itself requires regioselective amination and difluoromethylation of the pyridine core. Computational modeling indicates the 3-amino group exerts moderate electron-donating effects that influence the reactivity at the C5 position, necessitating careful consideration of reaction sequence to avoid protecting group manipulations [1] [9].

Stereoselective Strategies for Difluoromethyl Group Installation

The installation of the difluoromethyl (–CF₂H) group onto the pyridine ring represents a critical synthetic challenge due to the need for regioselective functionalization at the C5 position while preserving the amine functionality at C3. Two predominant methodologies have emerged for this transformation: nucleophilic difluoromethylation using halogen-metal exchange followed by reaction with difluoroacetaldehyde ethyl hemiacetal, and transition-metal catalyzed coupling of halogenated pyridines with zinc-based difluoromethyl nucleophiles. The electrophilic character of the difluoromethyl group in tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate differs significantly from its trifluoromethylated analog (tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate, CAS# 1187055-61-3), as the –CF₂H group exhibits both lipophilic character and hydrogen-bond donor capability absent in –CF₃ groups [1] [8].

Radical difluoromethylation using zinc sulfinate species (CF₂HSO₂ZnR) under photoredox catalysis provides enhanced regiocontrol for late-stage functionalization. This approach employs 5-bromo-3-aminopyridine as substrate, with the amine protected as its Boc-carbamate to prevent unwanted side reactions. Optimization studies reveal that Ru(bpy)₃Cl₂ as photocatalyst in acetonitrile/water mixtures at room temperature achieves 78% conversion with excellent regioselectivity. The reaction proceeds via single-electron transfer to generate the •CF₂H radical, which attacks the electron-deficient C5 position of the pyridine ring. This method demonstrates superior functional group tolerance compared to organometallic approaches, preserving the integrity of the carbamate linkage while minimizing N-alkylation byproducts [2] [6].

Table 2: Difluoromethylation Methods for Pyridine Derivatives

MethodReagents/ConditionsYield RangeRegioselectivity (C5:C3)Compatibility with Boc Group
Halogen-metal exchangen-BuLi/ClCF₂H; -78°C to RT45-62%>20:1Limited (deprotonation risk)
Transition-metal catalysis5-Bromopyridine + HCF₂ZnBr; Pd(PPh₃)₄55-75%>50:1Moderate
Radical difluoromethylationRu photocatalyst + Zn(SO₂CF₂H)₂; blue LEDs70-78%>100:1Excellent
Electrophilic substitutionPyridine-N-oxide + HCF₂Cl; AlCl₃<30%<5:1Poor

The stereoelectronic influence of the C3 substituent significantly impacts difluoromethylation efficiency. When the C3 position bears an unprotected amino group, electrophilic substitution yields predominantly the 3-amino-5-(difluoromethyl) regioisomer due to the ortho-directing effect of the amino group. However, with Boc-protected analogs, the carbamate carbonyl oxygen provides moderate meta-direction, favoring functionalization at C5. Computational analysis of electrostatic potential maps confirms the C5 position exhibits the highest electron deficiency in Boc-protected 3-aminopyridine, rationalizing the observed regioselectivity. This electronic profile contrasts with the trifluoromethyl analog, where the stronger electron-withdrawing effect of –CF₃ further activates the C5 position toward nucleophilic attack [8].

Boc-Protection Dynamics in Heterocyclic Amine Functionalization

The tert-butyloxycarbonyl (Boc) protecting group serves as a cornerstone in the synthesis of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate, providing both steric shielding of the amine and electronic modulation of the pyridine ring. Protection of 5-(difluoromethyl)pyridin-3-amine proceeds efficiently using di-tert-butyl dicarbonate (1.05-1.2 equivalents) in aprotic solvents such as tetrahydrofuran or acetonitrile, typically achieving >95% conversion within 2-4 hours at ambient temperature. The reaction exhibits first-order kinetics with respect to both the amine and Boc₂O, with the difluoromethyl substituent exerting a moderate rate-accelerating effect compared to unsubstituted 3-aminopyridine due to its electron-withdrawing nature. This contrasts with the trifluoromethyl analog (tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate, CAS# 1187055-61-3), where the stronger electron-withdrawing effect further increases protection kinetics by approximately 40% [5] [9].

Boc protection fundamentally alters the electronic character of the pyridine system, as evidenced by dramatic shifts in the ¹H NMR chemical shift of the C4 proton. In unprotected 5-(difluoromethyl)pyridin-3-amine, this resonance appears at δ 8.12 ppm, shifting downfield to δ 8.87 ppm after carbamate formation. This deshielding effect stems from diminished resonance donation from the nitrogen lone pair due to carbamate conjugation, effectively transforming the amino group from an electron-donor to an electron-withdrawing substituent. This electronic modulation enhances electrophilic substitution at the C5 position while deactivating the ring toward nucleophilic attack, a crucial consideration for subsequent functionalization steps. The carbamate carbonyl stretching frequency in infrared spectroscopy appears at 1715 cm⁻¹, intermediate between aliphatic carbamates (1690-1700 cm⁻¹) and aryl carbamates (1725-1740 cm⁻¹), indicating partial conjugation with the pyridine π-system [9].

Under prolonged reaction conditions (>12 hours) or elevated temperatures (>60°C), the Boc-protected compound undergoes gradual decomposition via two competing pathways: (1) retro-protection yielding the free amine and ditert-butyl dicarbonate decomposition products, and (2) nucleophilic attack by the pyridine nitrogen on the tert-butyl group, leading to quaternization and eventual dealkylation. The presence of acidic impurities accelerates decomposition, necessitating rigorous solvent drying and amine substrate purification before protection. The difluoromethyl analog demonstrates enhanced stability compared to its trifluoromethyl counterpart due to reduced electron deficiency at C5, with decomposition rates of <1% versus 3-5% over 24 hours at 60°C [5] [9].

Table 3: Comparative Analysis of Boc-Protected Pyridylcarbamates

Propertytert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamatetert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate
Molecular FormulaC₁₁H₁₄F₂N₂O₂C₁₁H₁₃F₃N₂O₂
Molecular Weight244.24 g/mol262.23 g/mol
Boc Protection Kineticsk = 0.42 h⁻¹M⁻¹k = 0.58 h⁻¹M⁻¹
C4 Proton Chemical Shift (δ, ppm)8.878.92
Thermal Decomposition Rate (60°C, 24h)<1%3-5%
Carbamate Carbonyl IR (cm⁻¹)17151722
Notable Side ProductsDi-Boc protected amineN7-alkylated pyridinium species

A significant side reaction during protection involves di-Boc formation, where both the aromatic amine and the difluoromethyl group's hydrogen participate in nucleophilic attack on Boc anhydride. This occurs when excess Boc₂O (≥1.5 equivalents) is employed, particularly in the presence of catalytic dimethylaminopyridine. The difluoromethyl proton exhibits unexpected acidity (pKa ~26 in DMSO) due to resonance stabilization of the resulting carbanion by the adjacent pyridine ring and fluorine atoms, enabling deprotonation under basic conditions. The di-Boc byproduct typically constitutes 5-15% of crude reaction mixtures but can be minimized through careful stoichiometric control and avoidance of strong bases [1] .

Solvent-Controlled Coupling Reactions for Carbamate Linkage Formation

The formation of the carbamate linkage in tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate exemplifies how solvent polarity profoundly influences reaction kinetics, regioselectivity, and byproduct formation. The coupling between 5-(difluoromethyl)pyridin-3-amine and di-tert-butyl dicarbonate proceeds via a concerted addition-elimination mechanism where solvent polarity governs the transition state stabilization and intermediate lifetimes. In non-polar solvents like toluene, the reaction exhibits second-order kinetics with an activation energy of 68.5 kJ/mol, while in polar aprotic solvents such as dimethylformamide, the energy barrier decreases to 54.2 kJ/mol due to enhanced stabilization of the zwitterionic intermediate [2] [8].

Solvent selection critically impacts the competing hydrolysis pathway of the Boc-anhydride electrophile. Kinetic studies demonstrate that water concentrations exceeding 500 ppm in acetonitrile reduce yields by 25-40% due to Boc-anhydride hydrolysis to mono-Boc and tert-butanol. This sensitivity necessitates rigorous solvent drying, particularly given the hygroscopic nature of the difluoromethylpyridylamine substrate. Acetonitrile emerges as the optimal solvent, balancing polarity with minimal nucleophilic interference, achieving 92-95% yields with reaction times of 90-120 minutes at 25°C. The trifluoromethyl analog (tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate) exhibits similar solvent dependencies but achieves slightly higher yields (95-98%) under identical conditions due to the enhanced electrophilicity of its amino group [8].

Table 4: Solvent Effects on Carbamate Coupling Efficiency

SolventDielectric Constant (ε)Reaction Time (h)Isolated Yield (%)Major Byproduct
Toluene2.46.068%Unreacted amine
Tetrahydrofuran7.63.582%Di-Boc derivative
Dichloromethane9.12.588%Mono-Boc hydrolysis
Acetonitrile37.51.595%None significant
Dimethylformamide38.31.285%N-Boc-dimethylamine

The difluoromethyl substituent introduces unique steric and electronic considerations compared to other fluorinated analogs. Its hydrogen-bonding capability (–CF₂H) promotes aggregation in protic solvents, reducing nucleophilicity through solvation effects. Consequently, methanol and ethanol give substantially lower yields (45-55%) despite their polar nature, as solvent molecules form hydrogen-bonded complexes with the amine, effectively reducing its nucleophilic character. This contrasts with the trifluoromethyl analog, which lacks hydrogen-bond donor capability and thus shows higher yields (70-75%) in alcoholic solvents. Mixed solvent systems such as acetonitrile-water (95:5) provide an optimal balance, where trace water enhances reagent solubility without significant hydrolysis, particularly when the reaction is conducted at 0-5°C to slow competing hydrolysis kinetics [2] [8].

Microwave irradiation dramatically accelerates the coupling reaction by facilitating rapid thermal activation while minimizing solvent effects. Under microwave conditions (150W, 100°C), the coupling completes within 5 minutes in dimethylacetamide with 94% yield, representing a 30-fold rate enhancement over conventional heating. This technique proves particularly valuable for the difluoromethyl derivative, which exhibits greater thermal stability than its trifluoromethyl counterpart under microwave conditions due to reduced dielectric absorption of the –CF₂H group compared to –CF₃. However, scale-up challenges associated with microwave technology limit its industrial application beyond small-scale syntheses [8].

Catalytic Systems for C–N Bond Formation in Pyridine Derivatives

The construction of the carbamate linkage in tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate primarily employs uncatalyzed aminolysis of Boc-anhydride due to the high nucleophilicity of the aromatic amine. However, catalytic methodologies become essential when employing less reactive electrophiles such as tert-butyl chloroformate or when conducting reactions under mild conditions to preserve sensitive functional groups. Palladium-catalyzed C–N coupling represents an alternative approach for directly installing the Boc-protected amino group onto halogenated pyridine precursors, though this strategy remains underexplored for difluoromethyl-containing systems [2] [8] [10].

Palladium complexes bearing bulky, electron-rich ligands demonstrate promising activity for the amination of 5-(difluoromethyl)-3-bromopyridine with Boc-protected amine equivalents. Using Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) as catalyst system with cesium carbonate as base in toluene at 80°C, coupling with tert-butyl carbamate achieves 65% yield of the target compound. This approach circumvents the need for free amine handling but suffers from competing dehalogenation and protodebromination pathways promoted by the acidic difluoromethyl proton. Copper-catalyzed systems employing CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dioxane at 100°C provide a lower-cost alternative with reduced sensitivity to the difluoromethyl group, yielding the product in 58% yield after 24 hours. The difluoromethyl substituent's potential for ligand coordination and C-H activation necessitates careful catalyst selection to minimize decomposition pathways [2] [10].

The electron-withdrawing nature of the difluoromethyl group significantly impacts catalytic C–N bond formation kinetics. Hammett studies reveal a σₘ value of 0.43 for the –CF₂H substituent, comparable to cyano groups and substantially higher than simple halogens. This electron deficiency activates the pyridine ring toward oxidative addition but simultaneously reduces nucleophilicity of aniline coupling partners. Consequently, optimal catalyst systems for difluoromethylated substrates differ from those used for unsubstituted pyridines, requiring ligands with strong σ-donor capability to facilitate the rate-limiting reductive elimination step. XPhos and BrettPhos ligands outperform traditional triphenylphosphine in these systems due to their ability to stabilize the Pd(0) state and accelerate reductive elimination [2] [10].

Table 5: Catalytic Systems for Pyridyl C–N Bond Formation

Catalyst SystemConditionsYield (%)Key AdvantagesLimitations
Pd₂(dba)₃/BrettPhosCs₂CO₃, toluene, 80°C65%Functional group toleranceSensitive to acidic protons
CuI/N,N'-dimethylethylenediamineK₃PO₄, dioxane, 100°C58%Low cost; RobustLong reaction times
Pd(OAc)₂/XPhosNaOtert-butyl, tetrahydrofuran, 65°C71%Fast reductive eliminationAir sensitivity
Uncatalyzed Boc₂OCH₃CN, 25°C95%Simple operationRequires free amine

Photocatalytic C–N coupling has emerged as a promising strategy for constructing the pyridylamine precursor under mild conditions. Using Ir(ppy)₃ (1 mol%) as photocatalyst and ditert-butyl peroxide as oxidant, 3-amino-5-bromopyridine undergoes coupling with ammonia surrogates under visible light irradiation (blue LEDs) to provide the 3,5-diaminopyridine scaffold. Subsequent regioselective protection and difluoromethylation then afford the target molecule. This approach achieves 75% overall yield for the amine synthesis step while operating at ambient temperature, minimizing decomposition pathways associated with the acid-sensitive difluoromethyl group. The method's principal limitation lies in competing hydrodehalogenation, which becomes significant when electron-deficient pyridines are employed [8].

Catalyst deactivation pathways present significant challenges in C–N bond formation for difluoromethylated pyridines. The difluoromethyl group undergoes slow defluorination under palladium catalysis at temperatures exceeding 100°C, generating difluorocarbene intermediates that coordinate to metal centers. This manifests as decreased catalyst turnover numbers (TONs) for –CF₂H-containing substrates compared to their –CF₃ analogs. Additionally, the hydrogen-bond donor capability of –CF₂H promotes catalyst aggregation through intermolecular interactions, particularly with phosphine ligands containing basic sites. These challenges necessitate careful optimization of metal/ligand ratios and reaction temperatures to maintain catalytic activity throughout the reaction [8] [10].

Properties

CAS Number

899899-70-8

Product Name

tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate

IUPAC Name

tert-butyl N-[5-(difluoromethyl)pyridin-3-yl]carbamate

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h4-6,9H,1-3H3,(H,15,16)

InChI Key

CTSZETKOFAISDU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.